Cas no 95333-13-4 (Benzofuran-4-carbaldehyde)

Benzofuran-4-carbaldehyde structure
Benzofuran-4-carbaldehyde structure
상품 이름:Benzofuran-4-carbaldehyde
CAS 번호:95333-13-4
MF:C9H6O2
메가와트:146.14274263382
MDL:MFCD10699414
CID:799357
PubChem ID:13307981

Benzofuran-4-carbaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 4-Benzofurancarboxaldehyde
    • Benzofuran-4-carbaldehyde
    • 1-benzofuran-4-carbaldehyde
    • 4-BENZOFURANCARBALDEHYDE
    • benzo<b>furan-4-carbaldehyde
    • benzofuran-4-carboxaldehyde
    • 4-Benzofurancarboxaldehyde (9CI)
    • 4-benzo[b]furancarbaldehyde
    • RLBNWXQWPDJHAT-UHFFFAOYSA-N
    • FCH882413
    • 6526AJ
    • CM10759
    • MB08826
    • AS06447
    • SY024355
    • AB0064319
    • AX8267408
    • 95333-13-4
    • DTXSID70536129
    • AKOS006302749
    • MFCD10699414
    • AS-32431
    • DB-295243
    • SCHEMBL3800012
    • Z1198279472
    • EN300-211280
    • VDA33313
    • MDL: MFCD10699414
    • 인치: 1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H
    • InChIKey: RLBNWXQWPDJHAT-UHFFFAOYSA-N
    • 미소: O=CC1C2=C(OC=C2)C=CC=1

계산된 속성

  • 정밀분자량: 146.03700
  • 동위원소 질량: 146.036779430g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 156
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.8
  • 토폴로지 분자 극성 표면적: 30.2

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.238±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: No data available
  • 비등점: 251.5±13.0 ºC (760 Torr),
  • 플래시 포인트: 110.2±12.5 ºC,
  • 용해도: 극미용성(0.19g/l)(25ºC),
  • PSA: 30.21000
  • LogP: 2.24530
  • 증기압: No data available

Benzofuran-4-carbaldehyde 보안 정보

Benzofuran-4-carbaldehyde 세관 데이터

  • 세관 번호:2932999099
  • 세관 데이터:

    중국 세관 번호:

    2932999099

    개요:

    2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2932999099. 산소 잡원자만 함유한 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Benzofuran-4-carbaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM316340-1g
1-Benzofuran-4-carbaldehyde
95333-13-4 95%
1g
$684 2024-07-18
Enamine
EN300-211280-0.05g
1-benzofuran-4-carbaldehyde
95333-13-4 95%
0.05g
$77.0 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B31980-250mg
4-Benzofurancarbaldehyde
95333-13-4 97%
250mg
¥1689.0 2022-10-09
TRC
B130873-50mg
Benzofuran-4-carbaldehyde
95333-13-4
50mg
$ 483.00 2023-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFP55-250MG
benzofuran-4-carbaldehyde
95333-13-4 95%
250MG
¥ 1,973.00 2023-04-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852134-1g
Benzofuran-4-carbaldehyde
95333-13-4 ≥97%
1g
2,494.80 2021-05-17
eNovation Chemicals LLC
D693497-0.25g
Benzofuran-4-carbaldehyde
95333-13-4 >97%
0.25g
$140 2024-07-20
Aaron
AR003OR5-1g
benzofuran-4-carbaldehyde
95333-13-4 97%
1g
$405.00 2025-01-22
Aaron
AR003OR5-10g
benzofuran-4-carbaldehyde
95333-13-4 97%
10g
$2207.00 2025-01-22
abcr
AB294768-250mg
4-Benzofurancarboxaldehyde; .
95333-13-4
250mg
€262.30 2025-02-18

Benzofuran-4-carbaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ;  -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of 3,4-di-substituted cyclobutene-1,2-diones as CXC-chemokine receptor ligands
, United States, , ,

합성회로 2

반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C → rt; overnight, rt
참조
Preparation of 4-phenyl substituted tetrahydroisoquinolines and their therapeutic use to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders
, United States, , ,

합성회로 3

반응 조건
1.1 Catalysts: Acetic acid
참조
Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan
Benassi, Rois; Folli, Ugo; Iarossi, Dario; Schenetti, Luisa; Taddei, Ferdinando, Journal of the Chemical Society, 1984, (9), 1479-85

합성회로 4

반응 조건
참조
Preparation of 4-benzoheterocyclyl-1-aminocarbonylmethylpyrrolidine-3-carboxylic acid derivatives as endothelin antagonists
, United States, , ,

합성회로 5

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, -45 °C; -45 °C → -5 °C; -5 °C → -45 °C
1.2 Reagents: Potassium bisulfate Solvents: Water ;  -45 °C → rt
참조
Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics
, World Intellectual Property Organization, , ,

합성회로 6

반응 조건
참조
Preparation of substituted pyrrolidine-3-carboxylic acids as endothelin antagonists
, United States, , ,

합성회로 7

반응 조건
참조
Preparation of benzo-1,3-dioxolyl- and benzofuranyl-substituted pyrrolidine derivatives as endothelin antagonists.
, World Intellectual Property Organization, , ,

합성회로 8

반응 조건
참조
Preparation of pyrrolidinecarboxylic acid derivatives and analogs as endothelin antagonists
, World Intellectual Property Organization, , ,

합성회로 9

반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ;  -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of diaminothiadiazole dioxides and monoxides as CXC- and CC-chemokine receptor ligands
, World Intellectual Property Organization, , ,

합성회로 10

반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ;  -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of 3,4-di-substituted cyclobutene-1,2-diones as cxc-chemokine receptor ligands
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, -45 °C
참조
Preparation of benzofuran and dihydrobenzofuran melatonergic agents
, United States, , ,

합성회로 12

반응 조건
1.1 Solvents: Chloroform ;  rt
1.2 Reagents: Manganese oxide (MnO2) ;  overnight, rt
참조
Preparation of retinoid analogs that have selectivity as RXR agonists
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
참조
Preparation of 1-(carbamoylmethyl)pyrrolidine-3-carboxylates and analogs as endothelin antagonists
, United States, , ,

합성회로 14

반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ;  -78 °C; 20 min
1.2 3 h, -25 °C; overnight, -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of 3,4-diaminocyclobutene-1,2-diones as CXC-chemokine receptor ligands
, United States, , ,

합성회로 15

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ,  Water ;  rt → -78 °C; -78 °C; 3 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Sodium sulfate decahydrate ;  0 °C
참조
Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand
Kitano, Junya; Nishii, Yuji ; Miura, Masahiro, Organic Letters, 2022, 24(31), 5679-5683

합성회로 16

반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide ,  Dichloromethane ;  -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ;  20 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine ;  -78 °C → rt; overnight, rt
참조
Preparation and use of furan-fused-4-phenyl substituted tetrahydroisoquinolines for treatment of attention deficit hyperactivity disorder (ADHD)
, World Intellectual Property Organization, , ,

Benzofuran-4-carbaldehyde Raw materials

Benzofuran-4-carbaldehyde Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95333-13-4)Benzofuran-4-carbaldehyde
A859090
순결:99%/99%/99%
재다:250.0mg/1.0g/5.0g
가격 ($):247.0/394.0/1183.0